Structural Uniqueness: tert-Butylphenoxy Substitution vs. Common Phenyl and Halogenated Analogs
The target compound incorporates a 4-tert-butylphenoxymethyl substituent at the oxadiazole 5-position. This specific structural feature is distinguished from commonly available 1,3,4-oxadiazol-2-amine analogs—such as 5-phenyl-1,3,4-oxadiazol-2-amine, 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine, and 5-((2-bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine—by the combination of an ether-linked phenoxy group and a para-tert-butyl substituent. The tert-butyl group confers increased steric bulk, enhanced lipophilicity (clogP), and improved metabolic stability relative to unsubstituted phenyl or halogenated analogs, properties that are critical for membrane permeability and resistance to oxidative metabolism in medicinal chemistry campaigns .
| Evidence Dimension | Structural differentiation and predicted physicochemical profile |
|---|---|
| Target Compound Data | Contains 4-tert-butylphenoxymethyl at 5-position; predicted higher clogP and steric shielding relative to phenyl analogs |
| Comparator Or Baseline | 5-Phenyl-1,3,4-oxadiazol-2-amine (CAS 1612-76-6); 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine (CAS 1673-45-6); 5-((2-bromo-4-(tert-butyl)phenoxy)methyl)-1,3,4-oxadiazol-2-amine |
| Quantified Difference | The tert-butylphenoxy moiety introduces distinct lipophilic and steric properties; direct quantitative comparative data for this exact compound are not available in the public domain |
| Conditions | Structural analysis and class-level SAR inference based on oxadiazole chemotype literature |
Why This Matters
This structural uniqueness provides a distinct chemical space exploration opportunity not achievable with commercially prevalent phenyl- or halogen-substituted analogs, justifying its procurement for novel SAR campaigns.
